Cas no 2227894-78-0 ((2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine)

(2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine is a chiral amine derivative featuring a pyrazole core with methoxy and dimethyl substitutions. The compound’s stereospecific (R)-configuration enhances its potential for selective interactions in pharmaceutical or agrochemical applications. Its structural framework combines a rigid heterocyclic moiety with a flexible butylamine chain, offering balanced lipophilicity and reactivity. The methoxy group may influence electronic properties, while the dimethyl substitution on the pyrazole ring contributes to steric stability. This compound is suitable for use as an intermediate in the synthesis of bioactive molecules, particularly where chirality and tailored substitution patterns are critical. Its well-defined stereochemistry and functional group arrangement make it valuable for research in medicinal chemistry and drug development.
(2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine structure
2227894-78-0 structure
Product Name:(2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine
CAS No:2227894-78-0
MF:C10H19N3O
MW:197.277362108231
CID:6046776
PubChem ID:165847571
Update Time:2025-10-28

(2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine
    • 2227894-78-0
    • EN300-1802369
    • Inchi: 1S/C10H19N3O/c1-7(11)5-6-9-8(2)12-13(3)10(9)14-4/h7H,5-6,11H2,1-4H3/t7-/m1/s1
    • InChI Key: XNZNGISLQCEUQJ-SSDOTTSWSA-N
    • SMILES: O(C)C1=C(C(C)=NN1C)CC[C@@H](C)N

Computed Properties

  • Exact Mass: 197.152812238g/mol
  • Monoisotopic Mass: 197.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 53.1Ų

(2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine Pricemore >>

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(2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine Related Literature

Additional information on (2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine

The Chemical Compound (2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine: A Comprehensive Overview

(2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine, also identified by the CAS registry number 2227894-78-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines and features a unique structure characterized by a pyrazole ring and a butanamine backbone. The presence of methoxy and methyl substituents on the pyrazole ring adds complexity to its molecular architecture, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of (2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine in drug discovery and development. Researchers have explored its role as a potential lead compound for treating neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to modulate specific neuronal pathways has been extensively investigated, with promising results in preclinical models. Its stereochemistry, particularly the (R)-configuration at the second carbon of the butanamine chain, plays a crucial role in determining its pharmacokinetic properties and biological activity.

The synthesis of CAS 2227894-78-0 involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. The process requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound, ensuring its identity and quality meet stringent standards.

In terms of applications, (2R)-4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine has shown potential in the development of novel therapeutic agents. Its ability to interact with specific receptors makes it a valuable tool in pharmacology. Recent research has also explored its use in creating bioactive molecules with enhanced stability and bioavailability. These findings underscore its importance in advancing medical science and improving human health.

From an environmental perspective, understanding the ecological impact of CAS 2227894-78_0 is crucial for sustainable chemical practices. Studies have been conducted to assess its biodegradability and toxicity levels. Results indicate that under controlled conditions, the compound exhibits moderate biodegradability, which aligns with eco-friendly chemical design principles.

In conclusion, (2R)-4-(5-methoxy_1_3-dimethyl_1H-pyrazol_4_yl)butan_2-amine represents a significant advancement in organic chemistry. Its unique structure, coupled with promising biological activity, positions it as a key player in drug discovery and development. Continued research into its properties will undoubtedly unlock new opportunities for its application across various industries.

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